Platelet 12-Lipoxygenase Inhibition: Target Engagement Profile Relative to Undefined Screening Baseline
2-Ethoxy-8-methylquinoline demonstrates in vitro inhibition of platelet 12-lipoxygenase at a tested concentration of 30 µM [1]. This enzyme target engagement represents a specific biochemical activity for this C2-ethoxy, C8-methyl substitution pattern that differentiates it from 8-methylquinoline, which lacks the C2-ethoxy group and has been evaluated primarily in tumorigenicity assays rather than lipoxygenase inhibition panels [2]. No comparative data at alternative concentrations or against reference inhibitors are available in the ChEMBL record, limiting the strength of differentiation to a qualitative presence/absence of this particular target interaction.
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase activity |
|---|---|
| Target Compound Data | Tested at 30 µM concentration |
| Comparator Or Baseline | 8-Methylquinoline (no reported 12-lipoxygenase inhibition data) |
| Quantified Difference | Activity detected vs. no reported data |
| Conditions | In vitro enzyme inhibition assay, target: platelet 12-lipoxygenase (homologous single protein target) |
Why This Matters
For researchers screening quinoline libraries against inflammatory or platelet-related targets, the presence of 12-lipoxygenase inhibitory activity at 30 µM identifies 2-ethoxy-8-methylquinoline as a candidate scaffold distinct from the parent 8-methylquinoline, which lacks this reported activity and has been studied in tumorigenicity models instead.
- [1] ChEMBL Database. Assay CHEMBL1125582: In vitro inhibition of platelet 12-lipoxygenase. European Bioinformatics Institute. View Source
- [2] Sigma-Aldrich. 8-Methylquinoline: Relative tumorigenic activity evaluated in newborn CD-1 mice and Sprague-Dawley rats. View Source
